N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride
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Description
N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H19ClN4O3S and its molecular weight is 394.87. The purity is usually 95%.
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Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound integrates structural features from benzothiazole and isoxazole, contributing to its diverse pharmacological properties.
Chemical Structure and Properties
The compound's chemical formula is C17H19ClN4O3S with a molecular weight of approximately 394.9 g/mol. The presence of the benzothiazole moiety, an isoxazole ring, and a morpholinoethyl group enhances its solubility and biological activity.
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1185041-85-3 |
Molecular Formula | C₁₇H₁₉ClN₄O₃S |
Molecular Weight | 394.9 g/mol |
The biological activity of this compound is largely attributed to its interaction with various cellular targets, including enzymes and receptors involved in cancer progression and inflammation. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammatory responses.
Anticancer Properties
Research indicates that compounds with similar structural frameworks exhibit significant anticancer activity. For instance, derivatives of benzothiazole have been shown to inhibit tubulin polymerization, which is essential for cancer cell division. In vitro assays have demonstrated that related compounds can lead to cell cycle arrest in the G2/M phase, suggesting their potential as anticancer agents.
Case Study:
In a study focusing on similar benzothiazole derivatives, several compounds exhibited IC50 values ranging from 0.29 to 1.48 μM against various cancer cell lines, indicating potent anticancer activity. The specific IC50 values for this compound are yet to be fully characterized but are expected to align with these findings based on structural similarities.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent stems from its ability to inhibit COX enzymes. By reducing the production of pro-inflammatory mediators, it may provide therapeutic benefits in conditions characterized by excessive inflammation.
Research Findings:
A related compound was found to significantly reduce inflammation in animal models by inhibiting COX activity, supporting the hypothesis that this compound may exhibit similar effects.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with other benzothiazole derivatives is useful:
Compound | Biological Activity | IC50 (μM) |
---|---|---|
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide | Anticancer | 0.29 - 1.48 |
N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide | Anti-inflammatory | Not specified |
N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide | Moderate anticancer | Not specified |
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S.ClH/c22-16(14-5-6-18-24-14)21(8-7-20-9-11-23-12-10-20)17-19-13-3-1-2-4-15(13)25-17;/h1-6H,7-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOIECRDZYSJED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=NO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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